molecular formula C4H5N7 B13458111 4-(2H-1,2,3,4-tetrazol-5-yl)-1H-imidazol-5-amine CAS No. 13015-30-0

4-(2H-1,2,3,4-tetrazol-5-yl)-1H-imidazol-5-amine

Cat. No.: B13458111
CAS No.: 13015-30-0
M. Wt: 151.13 g/mol
InChI Key: LZYMFDUXWVOLEY-UHFFFAOYSA-N
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Description

4-(2H-1,2,3,4-tetrazol-5-yl)-1H-imidazol-5-amine is a heterocyclic compound that features both a tetrazole and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2H-1,2,3,4-tetrazol-5-yl)-1H-imidazol-5-amine typically involves the formation of the tetrazole ring followed by the construction of the imidazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the tetrazole ring can be synthesized via a click chemistry approach involving azides and alkynes.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors for better control over the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-(2H-1,2,3,4-tetrazol-5-yl)-1H-imidazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield various oxidized derivatives, while substitution reactions could introduce different functional groups into the molecule.

Scientific Research Applications

4-(2H-1,2,3,4-tetrazol-5-yl)-1H-imidazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2H-1,2,3,4-tetrazol-5-yl)-1H-imidazol-5-amine involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors through non-covalent interactions, leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2H-1,2,3,4-tetrazol-5-yl)-1H-imidazol-5-amine is unique due to the presence of both a tetrazole and an imidazole ring in its structure. This dual-ring system provides a distinct set of chemical and biological properties that are not found in compounds with only one of these rings.

Properties

CAS No.

13015-30-0

Molecular Formula

C4H5N7

Molecular Weight

151.13 g/mol

IUPAC Name

5-(2H-tetrazol-5-yl)-1H-imidazol-4-amine

InChI

InChI=1S/C4H5N7/c5-3-2(6-1-7-3)4-8-10-11-9-4/h1H,5H2,(H,6,7)(H,8,9,10,11)

InChI Key

LZYMFDUXWVOLEY-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(N1)C2=NNN=N2)N

Origin of Product

United States

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